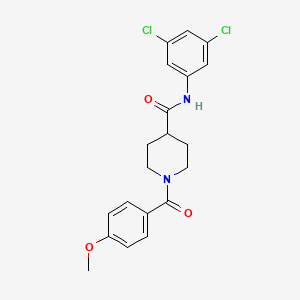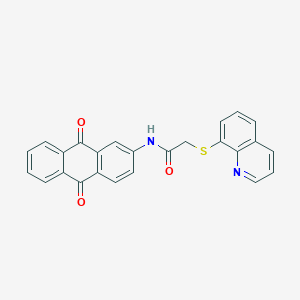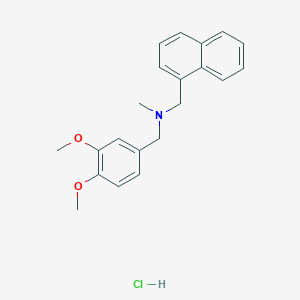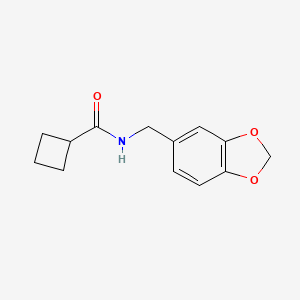
(3-fluorophenyl)(4-quinolinylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-fluorophenyl)(4-quinolinylmethyl)amine, also known as FQMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FQMA is a hybrid molecule that combines the structural features of both phenyl and quinoline rings, making it a versatile compound with a wide range of potential applications.
作用機序
The mechanism of action of (3-fluorophenyl)(4-quinolinylmethyl)amine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. (3-fluorophenyl)(4-quinolinylmethyl)amine has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death. (3-fluorophenyl)(4-quinolinylmethyl)amine has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
(3-fluorophenyl)(4-quinolinylmethyl)amine has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (3-fluorophenyl)(4-quinolinylmethyl)amine has been shown to have antioxidant activity, which may contribute to its therapeutic effects. (3-fluorophenyl)(4-quinolinylmethyl)amine has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may be an effective chemotherapeutic agent.
実験室実験の利点と制限
One of the major advantages of (3-fluorophenyl)(4-quinolinylmethyl)amine is its versatility as a hybrid molecule. Its unique structural features make it a potential candidate for a wide range of applications in medicinal chemistry. Additionally, the synthesis of (3-fluorophenyl)(4-quinolinylmethyl)amine is relatively straightforward and can be optimized to achieve high yields and purity. However, one limitation of (3-fluorophenyl)(4-quinolinylmethyl)amine is its potential toxicity. While it has been shown to be effective against cancer cells, it may also have negative effects on healthy cells.
将来の方向性
There are several potential future directions for research on (3-fluorophenyl)(4-quinolinylmethyl)amine. One area of interest is the development of (3-fluorophenyl)(4-quinolinylmethyl)amine derivatives with improved potency and selectivity. Another area of interest is the investigation of (3-fluorophenyl)(4-quinolinylmethyl)amine's potential applications in other areas of medicine, such as neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of (3-fluorophenyl)(4-quinolinylmethyl)amine and its potential side effects.
合成法
The synthesis of (3-fluorophenyl)(4-quinolinylmethyl)amine involves the reaction of 3-fluoroaniline with 4-formylquinoline in the presence of a reducing agent such as sodium borohydride. The reaction takes place under mild conditions and yields (3-fluorophenyl)(4-quinolinylmethyl)amine as the final product. The synthesis of (3-fluorophenyl)(4-quinolinylmethyl)amine has been optimized to achieve high yields and purity, making it a viable compound for further research.
科学的研究の応用
(3-fluorophenyl)(4-quinolinylmethyl)amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. (3-fluorophenyl)(4-quinolinylmethyl)amine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
3-fluoro-N-(quinolin-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2/c17-13-4-3-5-14(10-13)19-11-12-8-9-18-16-7-2-1-6-15(12)16/h1-10,19H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBREELNYCPPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CNC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(quinolin-4-ylmethyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(3,5-dimethyl-4-isoxazolyl)-2-thienyl]-1,3-thiazol-2-amine trifluoroacetate](/img/structure/B5181908.png)
![3-(benzylsulfonyl)-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5181910.png)
![4-[3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B5181914.png)


![1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone](/img/structure/B5181931.png)
![N-cyclooctyl-5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-4-oxo-1-(2-pyridinylmethyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5181943.png)
![2-chloro-N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B5181955.png)
![1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B5181959.png)
![2-amino-4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5181963.png)
![1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5181972.png)


![methyl 2-({[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5182024.png)